molecular formula C6H14Cl2N2O2 B2936306 (3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride CAS No. 92418-32-1

(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride

Cat. No.: B2936306
CAS No.: 92418-32-1
M. Wt: 217.09
InChI Key: VOSJFOCIQDMNOQ-MGXNYLRYSA-N
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Description

(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a chiral bicyclic diamine derivative of isohexides, a class of compounds derived from biomass-based precursors like isosorbide and isomannide . Its structure features two fused tetrahydrofuran rings with stereospecific amine groups at the 3 and 6 positions, protonated as a dihydrochloride salt to enhance solubility and stability. This compound is synthesized via nucleophilic substitution or condensation reactions using isohexide diols as starting materials, followed by amination and salt formation . It is primarily used in asymmetric synthesis, chiral resolution, and pharmaceutical intermediates due to its rigid bicyclic framework and stereochemical versatility.

Properties

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2ClH/c7-3-1-9-6-4(8)2-10-5(3)6;;/h3-6H,1-2,7-8H2;2*1H/t3-,4+,5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJFOCIQDMNOQ-MGXNYLRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92418-32-1
Record name (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride
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Biological Activity

(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride is a compound of significant interest due to its potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies based on diverse research findings.

  • Molecular Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 143396-56-9

Synthesis

The synthesis of (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine typically involves multi-step organic reactions. A notable method includes the use of sugar derivatives as starting materials to achieve high stereoselectivity during the synthesis process. The compound has been synthesized as a key subunit in other biologically active molecules such as darunavir, an HIV protease inhibitor .

Antiviral Properties

Research indicates that derivatives of hexahydrofuro[3,2-b]furan structures exhibit antiviral properties. Specifically, the compound's role as a subunit in darunavir highlights its effectiveness against HIV-1 protease, suggesting that similar compounds may have therapeutic potential in treating viral infections .

Enzyme Inhibition

Studies have shown that (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine can act as an enzyme inhibitor. The structural features of the compound allow it to interact with specific enzyme active sites effectively. This interaction can lead to inhibition of enzymatic activity in various biochemical pathways relevant to disease processes.

Case Studies

  • HIV Protease Inhibitor Development
    • Study : The synthesis and evaluation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol demonstrated its incorporation into darunavir.
    • Findings : The compound showed significant inhibition against HIV-1 protease in vitro, confirming its potential as a therapeutic agent .
  • Synthetic Protocols
    • Research : A new synthetic protocol for obtaining (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-6-amino-3-ol highlighted its biocatalytic pathways.
    • Results : The study illustrated efficient conversion rates using enzyme-catalyzed processes which could be applied for larger-scale synthesis in pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 protease
Enzyme InhibitionInteraction with specific enzyme targets
Synthetic ApplicationKey subunit in darunavir synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Diamine Dihydrochloride vs. Isohexide Diols (Isosorbide/Isomannide)
  • Structural Differences : Isohexide diols (e.g., isosorbide: (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol) replace the amine groups with hydroxyls. The dihydrochloride form introduces ionic character, improving water solubility compared to the neutral, polar diols .
  • Applications : Diols like isosorbide are used in biodegradable polymers and plasticizers, while the diamine dihydrochloride is tailored for chiral recognition in NMR spectroscopy or as a pharmaceutical building block .
Diamine Dihydrochloride vs. Amide/Thiourea Derivatives
  • Synthesis : The diamine can be functionalized with 3,5-dimethoxybenzoyl chloride or 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form amide (e.g., compound 7b ) or thiourea derivatives (e.g., 8a ), respectively .
  • Properties :
    • Thiourea derivative (8a) : Higher molecular weight (742.53 g/mol) and lower melting point (173–175°C) compared to the dihydrochloride. Exhibits strong hydrogen-bonding capacity for enantiomer discrimination in NMR .
    • Amide derivative (7b) : Moderately soluble in chloroform, with a higher melting point (192–193°C), suitable for crystallography-based chiral separations .

Stereochemical Considerations

  • The (3R,3aR,6S,6aR) configuration in the diamine dihydrochloride contrasts with diastereomers like (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine derivatives. Such stereochemical variations significantly alter hydrogen-bonding patterns and chiral recognition efficacy .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Applications References
Diamine dihydrochloride C₆H₁₂N₂O₂·2HCl 217.09 (calc.) Not reported Water, polar solvents Chiral solvating agents, pharmaceuticals
Isosorbide (diol) C₆H₁₀O₄ 146.14 Not reported Polar solvents Biodegradable polymers
Thiourea derivative (8a) C₂₂H₁₈F₁₂N₄O₂S₂ 742.53 173–175 Acetone, MeOH NMR enantiodiscrimination
Amide derivative (7b) C₂₄H₂₆N₂O₈ 470.48 192–193 CHCl₃ Chiral chromatography

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